molecular formula C12H17NO B1655196 N-(2,6-dimethylphenyl)butanamide CAS No. 33098-75-8

N-(2,6-dimethylphenyl)butanamide

Cat. No.: B1655196
CAS No.: 33098-75-8
M. Wt: 191.27 g/mol
InChI Key: RSSCKVILFZASNT-UHFFFAOYSA-N
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Description

n-Butyranilide, 2,6-dimethyl- is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 2 and 6 positions, and a butyranilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyranilide, 2,6-dimethyl- typically involves the reaction of 2,6-dimethylaniline with butyric anhydride or butyryl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of n-Butyranilide, 2,6-dimethyl- can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Butyranilide, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce various amines.

Scientific Research Applications

n-Butyranilide, 2,6-dimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Butyranilide, 2,6-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: A precursor to n-Butyranilide, 2,6-dimethyl-, used in the synthesis of various pharmaceuticals and dyes.

    Butyranilide: Another related compound with similar applications but lacking the methyl substitutions on the aromatic ring.

Uniqueness

n-Butyranilide, 2,6-dimethyl- is unique due to the presence of both the butyranilide group and the methyl substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and industrial applications.

Properties

CAS No.

33098-75-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)butanamide

InChI

InChI=1S/C12H17NO/c1-4-6-11(14)13-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H,13,14)

InChI Key

RSSCKVILFZASNT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC=C1C)C

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1C)C

33098-75-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 g. of 2,6-dimethylaniline in 2 l. of ether is cooled in an ice bath and to this 88 g. of butyryl chloride in 150 ml. of ether is added dropwise (over 21/2 hours). A white precipitate forms and the reaction mixture is allowed to stir at 0° C. for 1 hour longer and then 15 hours at room temperature. The reaction mixture is then evaporated in vacuo and the white solid residue is slurried in 1 l. of water, filtered and washed with water and dried to obtain N-butyryl-2,6-dimethylaniline (m.p. 134°-6° C.).
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